Sp-8-Br-cAMPS

Cancer Biology Growth Inhibition HL-60 Leukemia

Sp-8-Br-cAMPS (Sp-8-bromoadenosine-3′,5′-cyclic monophosphorothioate) is a stereochemically defined cAMP analog belonging to the cyclic nucleotide phosphorothioate class. The compound acts as a protein kinase A (PKA) agonist by combining an exocyclic sulfur substitution in the axial (Sp) position of the cyclophosphate ring with a bromine atom at the 8-position of the adenine base.

Molecular Formula C10H11BrN5O5PS
Molecular Weight 424.17 g/mol
Cat. No. B15621825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-8-Br-cAMPS
Molecular FormulaC10H11BrN5O5PS
Molecular Weight424.17 g/mol
Structural Identifiers
InChIInChI=1S/C10H11BrN5O5PS/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14)/t3-,5?,6+,9-,22?/m1/s1
InChIKeyRBORURQQJIQWBS-CBZDBYSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sp-8-Br-cAMPS Procurement Guide: A PDE-Resistant, Cell-Permeable cAMP Agonist with Validated Cancer Cell Growth Inhibition


Sp-8-Br-cAMPS (Sp-8-bromoadenosine-3′,5′-cyclic monophosphorothioate) is a stereochemically defined cAMP analog belonging to the cyclic nucleotide phosphorothioate class. The compound acts as a protein kinase A (PKA) agonist by combining an exocyclic sulfur substitution in the axial (Sp) position of the cyclophosphate ring with a bromine atom at the 8-position of the adenine base [1]. This dual modification confers two functionally decisive properties: (i) complete resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), rendering it 'unhydrolyzable' under physiological conditions, and (ii) markedly enhanced lipophilicity and membrane permeability compared to non-brominated Sp-cAMPS or 8-Br-cAMP alone [2]. These features make Sp-8-Br-cAMPS uniquely suited for experiments requiring sustained intracellular PKA activation without the confounding metabolic degradation that limits simpler cAMP analogs.

Why Sp-8-Br-cAMPS Cannot Be Replaced by Sp-cAMPS, 8-Br-cAMP, or Rp-8-Br-cAMPS


Although Sp-8-Br-cAMPS shares the phosphorothioate backbone with Sp-cAMPS and the 8-bromo modification with 8-Br-cAMP, the combination of both structural elements in a single stereoisomer produces pharmacological properties that are not additive but synergistic. Sp-cAMPS lacks the bromine-mediated lipophilicity boost and retains significantly lower membrane permeability, requiring higher extracellular concentrations to achieve equivalent intracellular PKA activation . 8-Br-cAMP, while more cell-permeable than cAMP, remains susceptible to PDE-mediated hydrolysis and generates 8-bromoadenosine metabolites that can confound experimental readouts [1]. The Rp diastereomer (Rp-8-Br-cAMPS) acts as a PKA antagonist rather than an agonist, producing functionally opposite effects on kinase signaling [2]. Consequently, substituting these compounds for Sp-8-Br-cAMPS in protocols validated with the Sp-isomer introduces uncontrolled variables in metabolic stability, cell permeability, and target pharmacology that can invalidate quantitative comparisons across studies.

Sp-8-Br-cAMPS: Quantifiable Differentiation Evidence Against Closest Analogs


Approximately 6-Fold Greater Antiproliferative Potency vs 8-Br-cAMP in Human Cancer Cell Lines

In a direct head-to-head comparison within a single study, Sp-8-Br-cAMPS exhibited approximately 6-fold greater growth-inhibitory potency than its non-phosphorothioate counterpart 8-Br-cAMP in both HL-60 human promyelocytic leukemia cells and LS-174T human colon carcinoma cells [1]. The growth inhibition was not attributable to cytotoxicity or cell cycle arrest at a specific phase, indicating a cytostatic mechanism linked to sustained cAMP signaling.

Cancer Biology Growth Inhibition HL-60 Leukemia

Complete Resistance to Phosphodiesterase Hydrolysis Versus Susceptible cAMP Analogs

Sp-8-Br-cAMPS contains an exocyclic sulfur substitution in the axial position of the cyclophosphate ring, which confers complete resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs). It is characterized as 'unhydrolyzable' in mammalian systems [1]. In contrast, unmodified cAMP is rapidly degraded by PDEs with a half-life of approximately 1-3 minutes in cultured cells, and even 8-Br-cAMP (which has partial PDE resistance due to the bromine substitution) undergoes detectable enzymatic degradation over extended incubation periods [2]. The phosphorothioate modification eliminates this degradation pathway entirely, ensuring that observed biological effects reflect sustained PKA activation rather than compensating homeostatic PDE upregulation.

PDE Resistance Metabolic Stability Sustained Signaling

Enhanced Lipophilicity and Membrane Permeability vs Sp-cAMPS

The 8-bromo substitution in Sp-8-Br-cAMPS significantly increases lipophilicity relative to the non-brominated analog Sp-cAMPS. Multiple independent commercial datasheets explicitly state that Sp-8-Br-cAMPS exhibits 'more lipophilic and membrane-permeant properties' compared to Sp-cAMPS , and is 'significantly more lipophilic and membrane-permeable' than Sp-cAMPS . This enhanced permeability reduces the extracellular concentration required to achieve effective intracellular PKA activation, thereby lowering the risk of extracellular receptor cross-reactivity and improving the signal-to-noise ratio in cell-based assays.

Cell Permeability Lipophilicity Intracellular Delivery

PKA Type I Selectivity Distinguishes Sp-8-Br-cAMPS from Broad-Spectrum cAMP Agonists

Sp-8-Br-cAMPS functions as a specific PKA type I agonist, in contrast to broader cAMP analogs that activate both PKA type I and type II indiscriminately. This selectivity has been directly demonstrated in T-cell signaling studies where Sp-8-Br-cAMPS activates PKA type I-mediated pathways, while its Rp counterpart (Rp-8-Br-cAMPS) antagonizes the same isoform, confirming the specificity of the interaction [1]. The functional consequence is that Sp-8-Br-cAMPS can dissect type I-dependent responses (e.g., T-cell proliferation inhibition, HIV latency regulation) without concomitant type II activation that may produce opposing or compensatory effects on cell growth and differentiation [2].

PKA Isoform Selectivity Type I Kinase Immunomodulation

Sp-8-Br-cAMPS: Evidence-Backed Research and Industrial Application Scenarios


Cancer Cell Growth Inhibition and Differentiation Studies

Sp-8-Br-cAMPS is the preferred cAMP analog for studying growth inhibition and differentiation in leukemia and carcinoma models. Its approximately 6-fold greater antiproliferative potency over 8-Br-cAMP in HL-60 and LS-174T cells [1] makes it the tool of choice for dose-response experiments where minimizing compound concentration reduces solvent toxicity and off-target effects. Researchers investigating cAMP-mediated tumor suppression, particularly in the context of site-selective cAMP analog therapy, should prioritize Sp-8-Br-cAMPS to replicate the conditions under which the strongest growth-inhibitory phenotypes were originally characterized.

Sustained PKA Activation in Long-Term Cell-Based Assays

For experimental protocols requiring continuous PKA activation over 24-96 hours—including neuronal survival assays, differentiation protocols, and chronic cAMP signaling studies—Sp-8-Br-cAMPS provides the metabolic stability that PDE-labile analogs cannot. Its designation as 'unhydrolyzable' [1] eliminates the need for repeated compound replenishment and prevents the accumulation of adenosine metabolites that can activate adenosine receptors and confound interpretation. This is particularly critical in primary cell cultures and organoid models where endogenous PDE expression varies unpredictably across preparations.

Cell-Permeable PKA Activation Without Metabolic Side Effects

In contrast to dibutyryl-cAMP and 8-Br-cAMP, which generate butyrate and 8-bromoadenosine metabolites respectively that produce PKA-independent biological effects, Sp-8-Br-cAMPS is reported to have no metabolic side effects [1]. Combined with its enhanced lipophilicity relative to Sp-cAMPS [2], this makes Sp-8-Br-cAMPS the cleanest pharmacological tool for isolating PKA-specific signaling responses in cells where membrane permeability is a limiting factor, such as neurons, immune cells, and certain epithelial lines.

PKA Type I-Specific Immunomodulation Research

Sp-8-Br-cAMPS is the agonist of choice for studies dissecting PKA type I-specific functions in T-cell biology and HIV latency. Its demonstrated ability to activate PKA type I and inhibit T-cell proliferation [1], paired with the well-characterized opposing action of the Rp diastereomer as a selective type I antagonist, enables rigorous paired-isomer experimental designs that are not possible with non-stereospecific cAMP analogs. Researchers investigating cAMP/PKA type I signaling in immune dysfunction or developing PKA-targeted immunomodulatory compounds should standardize on Sp-8-Br-cAMPS for agonist control experiments.

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